2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

Übersicht

Beschreibung

Molecular Structure Analysis

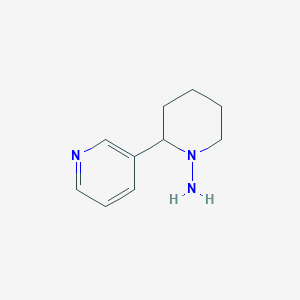

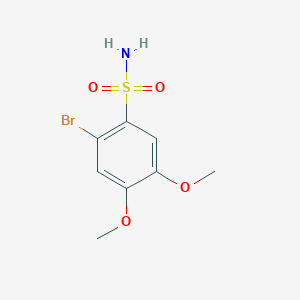

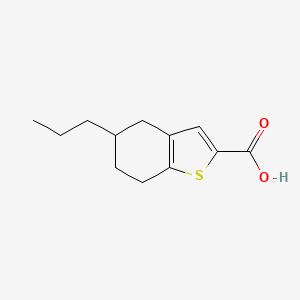

The molecular structure of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is represented by the SMILES stringCCOC(=O)c1cc2cccc(C)c2nc1C . The InChI key for this compound is BRUBNQYCJAIYMR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical form of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is solid . The molecular weight of this compound is 229.27 g/mol .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Ethyl esters of certain carboxylic acids, including those similar to 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester, have been studied for their potential antiviral activities. For instance, ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were synthesized and their antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) were investigated. Although most of these compounds showed limited activity against the mentioned viruses, specific hydrochlorides of these ethyl esters exhibited effective suppression of influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures, suggesting potential antiviral applications (Ivashchenko et al., 2014).

Chemical Synthesis and Reactivity

Ethyl esters of quinoline-3-carboxylic acids, which are structurally related to 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester, have been the focus of various studies concerning their chemical synthesis and reactivity. For example, methods for the synthesis of ethyl esters of 2,4-dichloro- and 2-oxo-4-chloroquinoline-3-carboxylic acids were developed. The behavior of these compounds under different conditions, such as alkaline and acidic hydrolysis and reactions with nucleophilic reagents, was studied. The antimicrobial and antiinflammatory activities of the synthesized compounds were also examined, demonstrating their potential in medicinal chemistry (Ukrainets et al., 1995).

Enzymatic Hydrolysis and Stereochemistry

The enzymatic hydrolysis of carboxylic acid ethyl esters, akin to 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester, has been explored to obtain optically pure compounds. A study achieved the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via dynamic kinetic resolution. This involved CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis of the corresponding ethyl esters, highlighting the potential of these processes in producing enantiomerically pure compounds for pharmaceutical applications (Paál et al., 2008).

Antiallergy Activity

Structural modifications of quinoline-3-carboxylic acid ethyl esters have led to the development of new prototypes with significant antiallergy activity. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate showed remarkable oral antiallergy activity, indicating its potential as a potent antiallergy agent. This prototype was found to be 10 times more potent than disodium cromoglycate in rat passive cutaneous anaphylaxis tests, underscoring the relevance of structural modifications in enhancing biological activity (Althuis et al., 1979)

Eigenschaften

IUPAC Name |

ethyl 2,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-5-6-9(2)13(11)15-10(12)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUBNQYCJAIYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408150 | |

| Record name | Ethyl 2,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,8-dimethylquinoline-3-carboxylate | |

CAS RN |

392734-40-6 | |

| Record name | Ethyl 2,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)